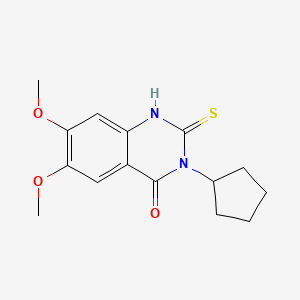

![molecular formula C20H30N4O B5584681 2-cyclopentyl-9-(4,6-dimethylpyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5584681.png)

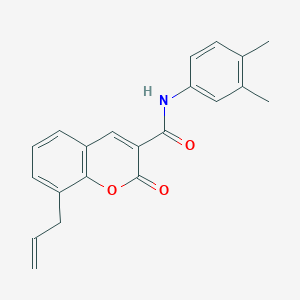

2-cyclopentyl-9-(4,6-dimethylpyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spirocyclic compounds, including the diazaspiro[5.5]undecanone derivatives, are recognized for their diverse biological activities and pharmaceutical applications. They constitute a significant structural motif in medicinal chemistry due to their unique three-dimensional shapes and chemical robustness.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecanone derivatives typically involves cascade cyclization processes. A notable method is the base-promoted [5+1] double Michael addition reaction, employing N,N-dimethylbarbituric acid with derivatives of diaryldivinylketones. This method yields diazaspiro[5.5]undecane derivatives with excellent efficiency, showcasing the adaptability of the synthesis process to incorporate various substituents, including aryl and heteroaryl groups (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been extensively studied through NMR and X-ray crystallography. These studies reveal that the spirocycles often prefer a chair conformation for the cyclohexanone unit, which is critical for understanding the molecule's reactivity and interaction with biological targets. The structure elucidation highlights the importance of intermolecular hydrogen bonding and π-π stacking interactions in crystal packing (Islam et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-cyclopentyl-9-(4,6-dimethylpyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O/c1-15-13-16(2)22-19(21-15)23-11-9-20(10-12-23)8-7-18(25)24(14-20)17-5-3-4-6-17/h13,17H,3-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWFRRIBTVVDGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC3(CCC(=O)N(C3)C4CCCC4)CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-7-{[4-(dimethylamino)phenyl]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5584600.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5584603.png)

![(5-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]methyl}-2-furyl)methanol](/img/structure/B5584633.png)

![N-[(3S*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5584636.png)

![2-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5584638.png)

![methyl methyl[2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5584639.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(dimethylamino)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5584659.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5584661.png)

![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-methylbenzohydrazide](/img/structure/B5584692.png)